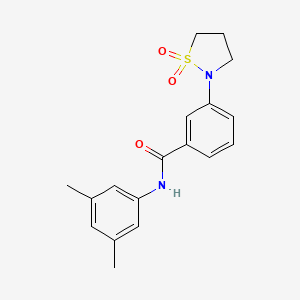
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethylphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also known by its CAS number 941986-38-5, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 344.4 g/mol
- IUPAC Name : this compound
The compound features a dioxidoisothiazolidine moiety, which is significant for its biological interactions. The presence of the dimethylphenyl group is believed to enhance its lipophilicity and potentially increase its bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The dioxidoisothiazolidine structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may contribute to its protective effects against various diseases.
- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis (programmed cell death) in tumor cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing inflammation-related diseases. This activity may be linked to the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
These studies suggest that the compound effectively inhibits the proliferation of cancer cells while also reducing inflammatory responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A clinical case involving a patient with advanced breast cancer showed significant tumor reduction following treatment with this compound as part of a combination therapy regimen.
- Chronic Inflammation Management : A cohort study indicated improvements in markers of inflammation among patients treated with formulations containing this compound alongside standard anti-inflammatory medications.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-6-17(12-15)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWBJLOJAKGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














